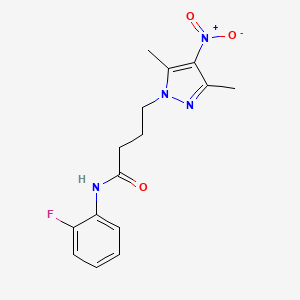![molecular formula C22H27NO2 B6114882 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane](/img/structure/B6114882.png)
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane, also known as MAPPA, is a chemical compound that belongs to the class of azepane derivatives. It is a synthetic compound that has been extensively studied for its potential therapeutic applications. MAPPA has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane is not fully understood. However, it is believed to modulate the activity of various neurotransmitters, including serotonin, dopamine, and glutamate, which are involved in the regulation of mood, pain, and cognition. 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has been shown to bind to the GABA-A receptor, which is responsible for the inhibition of neuronal activity. The compound has also been found to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of cyclic nucleotide levels in the brain.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain, which may be attributed to its ability to modulate the activity of various neurotransmitters. 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has also been found to exhibit anticonvulsant effects, which may be attributed to its ability to inhibit the activity of phosphodiesterase enzymes. The compound has been shown to modulate the activity of various ion channels, including calcium and potassium channels, which are involved in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has also been found to exhibit low toxicity and has a high degree of selectivity for its target receptors. However, the compound has some limitations for lab experiments. 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. The compound may also exhibit off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane. The compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. However, further studies are needed to fully understand the mechanism of action of 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane and its potential therapeutic applications. Future studies may also focus on the development of more efficient and cost-effective methods for the synthesis of 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane. Additionally, the compound may be investigated for its potential use in the treatment of various diseases, including neuropathic pain, epilepsy, and depression.
Synthesemethoden
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane can be synthesized using a multistep process that involves the reaction of 4-methoxyphenylacetic acid with phenylpropanoyl chloride to form 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane. The synthesis of 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has been optimized and improved over the years, leading to the development of more efficient and cost-effective methods.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane has also been investigated for its potential use in the treatment of various diseases, including neuropathic pain, epilepsy, and depression. The compound has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and glutamate, which are involved in the regulation of mood, pain, and cognition.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-3-(4-methoxyphenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-25-20-13-11-19(12-14-20)21(18-9-5-4-6-10-18)17-22(24)23-15-7-2-3-8-16-23/h4-6,9-14,21H,2-3,7-8,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQSQWFIWVQTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N2CCCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B6114805.png)
![1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6114809.png)

![1-(cyclobutylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6114820.png)

![1-[6-chloro-2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6114833.png)
![N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B6114835.png)

![7-(2-ethoxyphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6114855.png)
![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6114865.png)
![5-methyl-2-[4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenyl]-6-(trifluoromethyl)pyrimidin-4(](/img/structure/B6114867.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114870.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6114878.png)
![methyl 1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-piperidinecarboxylate](/img/structure/B6114883.png)